molecular formula C22H21NO2S B14118387 2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole

2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole

Cat. No.: B14118387
M. Wt: 363.5 g/mol
InChI Key: WQVRUXMWBLSGFN-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the tert-butyl and phenylsulfonyl groups in this compound enhances its chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole typically involves the following steps:

    Formation of Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives and dihaloarenes under palladium-catalyzed conditions.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the carbazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated, nitrated, or sulfonated carbazoles.

Scientific Research Applications

2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    9-Phenylcarbazole: Lacks the tert-butyl and phenylsulfonyl groups, resulting in different reactivity and stability.

    2-tert-Butylcarbazole: Lacks the phenylsulfonyl group, affecting its chemical properties and applications.

    9-(Phenylsulfonyl)carbazole: Lacks the tert-butyl group, leading to variations in its reactivity and stability.

Uniqueness

2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole is unique due to the combined presence of the tert-butyl and phenylsulfonyl groups, which confer enhanced stability, reactivity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C22H21NO2S

Molecular Weight

363.5 g/mol

IUPAC Name

9-(benzenesulfonyl)-2-tert-butylcarbazole

InChI

InChI=1S/C22H21NO2S/c1-22(2,3)16-13-14-19-18-11-7-8-12-20(18)23(21(19)15-16)26(24,25)17-9-5-4-6-10-17/h4-15H,1-3H3

InChI Key

WQVRUXMWBLSGFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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